A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol (CAS No. 110675-26-8), a high-molecular-weight, multifunctional antioxidant. The document elucidates a robust synthesis pathway based on a Mannich-type aminomethylation followed by thioalkylation. We delve into the mechanistic underpinnings of the reaction, providing a rationale for the selection of reagents and reaction conditions. A comprehensive, step-by-step experimental protocol for its synthesis and purification is presented. Furthermore, this guide details the full characterization of the target molecule, outlining the expected analytical signatures from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is consolidated into structured tables and workflows to serve as a practical resource for chemists and material scientists engaged in the development and application of advanced polymer stabilizers and antioxidants.
Introduction
Chemical Identity and Properties
2,4-Bis[(dodecylthio)methyl]-6-methylphenol is a sterically hindered phenolic compound characterized by two long-chain alkylthio groups attached to a cresol backbone.[1] This structure imparts unique physical and chemical properties, including high solubility in non-polar organic solvents and polymers, and extremely low solubility in water.[1][2] It is typically a white to light yellow crystalline solid or powder with a melting point of approximately 30°C.[2][]
Table 1: Physicochemical Properties of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 110675-26-8 | [1] |
| Molecular Formula | C₃₃H₆₀OS₂ | [4] |
| Molecular Weight | 536.96 g/mol | [] |
| Appearance | White to light yellow powder or crystal | [] |
| Melting Point | ~30 °C | [] |
| Boiling Point | 620.8 °C at 760 mmHg | [] |
| Density | 0.957 g/cm³ | [] |
| IUPAC Name | 2,4-bis(dodecylsulfanylmethyl)-6-methylphenol |[5] |
Significance and Applications: A Dual-Function Antioxidant
The primary application of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol is as a highly effective antioxidant and thermal stabilizer for a wide range of polymeric materials, including adhesives and styrene-block polymers.[2][5] Its molecular architecture is deliberately designed to offer a dual-function protective mechanism:
-
Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic hydroxyl (-OH) group acts as a classic chain-breaking antioxidant. It readily donates its hydrogen atom to neutralize highly reactive free radicals (R•, ROO•), thereby terminating the auto-oxidation cycle that leads to polymer degradation.[6][7]
-
Secondary Antioxidant (Hydroperoxide Decomposition): The two dodecylthioether (-S-) groups function as hydroperoxide decomposers. During the oxidation process, unstable hydroperoxides (ROOH) are formed, which can decompose to generate more free radicals. The sulfur atoms in the thioether linkages catalytically decompose these hydroperoxides into non-radical, stable products, preventing further chain reactions.[6]
This synergistic combination of radical scavenging and hydroperoxide decomposition within a single molecule makes it a superior "multifunctional" antioxidant, providing both processing and long-term thermal stability to materials.[2]
Synthesis Pathway: A Mechanistic Approach
The synthesis of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol is efficiently achieved via a one-pot, three-component reaction involving o-cresol, formaldehyde, and dodecanethiol. This transformation is a specialized variant of the classic Mannich reaction.[8][9]
Reaction Overview
The overall synthesis can be summarized as the electrophilic substitution of the activated aromatic ring of o-cresol at the ortho and para positions with (dodecylthio)methyl groups.
Caption: Overall synthetic scheme for 2,4-Bis[(dodecylthio)methyl]-6-methylphenol.
The Thio-Aminomethylation Mechanism
The reaction proceeds through a well-established mechanism involving the in-situ formation of an electrophilic iminium ion, which is the key aminomethylating agent.[10][11]
-
Formation of the Iminium Ion: In the presence of an acid or through self-catalysis, the amine catalyst (e.g., dimethylamine) attacks the carbonyl carbon of formaldehyde. Subsequent dehydration results in a highly reactive, electrophilic dimethylaminium ion (an Eschenmoser salt precursor).[9]
-
Electrophilic Aromatic Substitution: The o-cresol molecule is an electron-rich aromatic system. The hydroxyl group and, to a lesser extent, the methyl group are activating and ortho-, para-directing. The nucleophilic aromatic ring attacks the iminium ion at the available positions ortho and para to the hydroxyl group, forming aminomethylated intermediates.
-
Thiol-Amine Exchange: Dodecanethiol, being a potent nucleophile, attacks the carbon of the newly installed aminomethyl group. This results in the displacement of the dimethylamine group and the formation of the stable C-S bond, yielding the final (dodecylthio)methyl product. This step is driven by the formation of the more thermodynamically stable thioether linkage.
Rationale for Reagent and Condition Selection
-
o-Cresol: This starting material provides the core phenolic structure. The methyl group at position 2 sterically hinders one ortho position, directing the substitution primarily to the C4 (para) and C6 (ortho) positions.
-
Paraformaldehyde: A stable, solid source of formaldehyde, making it easier to handle than aqueous or gaseous formaldehyde. It readily depolymerizes under heating to provide the necessary monomeric formaldehyde for the reaction.[12]
-
Dodecanethiol: This long-chain thiol provides the hydrophobic, peroxide-decomposing side chains. Its characteristic strong odor necessitates that all procedures are performed in a well-ventilated fume hood.
-
Amine Catalyst: A secondary amine, such as dimethylamine or pyrrolidine, is crucial for forming the reactive iminium intermediate.[13][14] The choice of amine can influence reaction rates and yields.
-
Temperature and Solvent: The reaction is typically conducted at elevated temperatures (90-130 °C) to ensure a reasonable reaction rate and the depolymerization of paraformaldehyde.[14] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is often used to solubilize the reactants and facilitate the ionic mechanism.[12]
Experimental Protocol: Synthesis and Purification
The following protocol is a representative procedure adapted from literature methods for analogous compounds.[12][13][14]
Materials and Reagents
-
o-Cresol (99%)
-
Paraformaldehyde (95%)
-
Dodecanethiol (≥98%)
-
Dimethylamine (40% solution in water) or Pyrrolidine (99%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hexane
-
Silica Gel (for column chromatography)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet, and separatory funnel.
Step-by-Step Synthesis Procedure
-
Setup: Assemble a three-neck flask with a condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried and maintained under a positive pressure of nitrogen.
-
Charging Reactants: To the flask, add o-cresol (1.0 eq.), paraformaldehyde (2.2 eq.), and anhydrous DMF. Begin stirring to form a solution.
-
Catalyst Addition: Slowly add the amine catalyst (e.g., dimethylamine solution, 0.1-0.2 eq.) to the mixture.
-
Thiol Addition: Add dodecanethiol (2.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 110-120 °C and maintain for 6-9 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
-
Solvent Removal: Transfer the reaction mixture to a single-neck round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the resulting crude oil in toluene. Transfer the solution to a separatory funnel and wash sequentially with 5% HCl solution (to remove residual amine), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or low-melting solid.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure 2,4-Bis[(dodecylthio)methyl]-6-methylphenol.
Characterization and Structural Elucidation
Overview of Analytical Techniques
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The workflow ensures that the synthesized material matches the expected chemical structure.
Caption: Workflow for the purification and characterization of the final product.
Spectroscopic Data Analysis
The following data represent the expected analytical results based on the structure of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol.
Table 2: Summary of Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ ~7.0-6.8 ppm (2H, s, Ar-H), δ ~5.0-5.5 ppm (1H, s, broad, Ar-OH), δ ~3.7 ppm (4H, s, Ar-CH₂-S), δ ~2.5 ppm (4H, t, S-CH₂-C₁₁H₂₃), δ ~2.2 ppm (3H, s, Ar-CH₃), δ ~1.6-1.2 ppm (40H, m, alkyl chain -(CH₂)₁₀-), δ ~0.9 ppm (6H, t, terminal -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~155 ppm (C-OH), δ ~135-125 ppm (aromatic C), δ ~35 ppm (Ar-CH₂-S), δ ~32 ppm (S-CH₂-), δ ~30-22 ppm (alkyl chain carbons), δ ~20 ppm (Ar-CH₃), δ ~14 ppm (terminal -CH₃) |
| IR (KBr, cm⁻¹) | ~3600-3300 cm⁻¹ (broad, O-H stretch), ~2950-2850 cm⁻¹ (strong, aliphatic C-H stretch), ~1600, 1480 cm⁻¹ (C=C aromatic ring stretch), ~690 cm⁻¹ (C-S stretch) |
| MS (ESI+) | m/z 537.4 [M+H]⁺, 559.4 [M+Na]⁺ for C₃₃H₆₀OS₂ (Exact Mass: 536.41) |
Conclusion
This guide has detailed a reliable and well-understood pathway for the synthesis of the multifunctional antioxidant, 2,4-Bis[(dodecylthio)methyl]-6-methylphenol. The Mannich-type reaction provides an efficient route to this complex molecule in a single pot from readily available starting materials. The outlined protocols for synthesis, purification, and characterization serve as a robust framework for researchers in polymer science and organic synthesis. The dual-function nature of this compound, combining radical scavenging and hydroperoxide decomposition, underscores its importance as a high-performance stabilizer, enabling the development of more durable and long-lasting materials.
References
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